molecular formula C25H18N4O2 B13861443 N-naphthalen-1-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide

N-naphthalen-1-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide

Cat. No.: B13861443
M. Wt: 406.4 g/mol
InChI Key: OUQMFAXPEDAPEM-UHFFFAOYSA-N
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Description

N-naphthalen-1-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a naphthyridine core, which is known for its diverse biological activities and photochemical properties

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-naphthalen-1-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives, while reduction can produce reduced naphthyridine compounds .

Mechanism of Action

The mechanism of action of N-naphthalen-1-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide involves its interaction with specific molecular targets and pathways. For instance, the compound can inhibit the growth of certain bacteria by targeting their cell wall synthesis and metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets N-naphthalen-1-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide apart is its unique naphthyridine core, which imparts diverse biological activities and photochemical properties. This makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C25H18N4O2

Molecular Weight

406.4 g/mol

IUPAC Name

N-naphthalen-1-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide

InChI

InChI=1S/C25H18N4O2/c30-23-13-12-20-22(14-15-26-24(20)29-23)27-18-10-8-17(9-11-18)25(31)28-21-7-3-5-16-4-1-2-6-19(16)21/h1-15H,(H,28,31)(H2,26,27,29,30)

InChI Key

OUQMFAXPEDAPEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)NC4=C5C=CC(=O)NC5=NC=C4

Origin of Product

United States

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